7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2.ClH/c17-12(18)9-7-15-16-10(3-5-14-11(9)16)8-2-1-4-13-6-8;/h1-7H,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFJJPBJMZXCMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=NC3=C(C=NN23)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride typically involves a multi-step process. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. The ester group is then hydrolyzed, and the resulting carboxylic acids are amidated with primary and secondary aliphatic amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Carboxylic Acid Formation
The carboxylic acid functionality at position 3 is achieved through hydrolysis of nitrile precursors:
-
Example : Hydrolysis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (4 ) in ethylene glycol with NaOH yields the carboxylic acid (5 , 78% yield, ).
Salt Formation (Hydrochloride)
Conversion to the hydrochloride salt involves treatment of the carboxylic acid with hydrochloric acid:
-
Procedure : The free base (carboxylic acid) is dissolved in anhydrous ethanol or dichloromethane, followed by dropwise addition of HCl (gas or concentrated solution). The precipitate is filtered and dried under vacuum ( ).
Key Reaction Optimization Data
Functionalization and Derivatives
-
Amide formation : Reaction of the carboxylic acid with amines (e.g., methylamine, benzylamine) using coupling agents like EDCI/HOBt yields carboxamide derivatives (e.g., 2a–b , ).
-
Esterification : Treatment with alcohols (e.g., methanol, ethanol) under acidic conditions produces ethyl or methyl esters ( ).
Spectroscopic Characterization
-
¹H NMR : Characteristic signals include aromatic protons (δ 7.06–8.05 ppm), methyl groups (δ 2.62–3.00 ppm), and NH₂ groups (δ 7.76 ppm, ).
-
IR : Peaks for CN (~2216 cm⁻¹), COOH (~1701 cm⁻¹), and NH₂ (~3325 cm⁻¹, ).
-
Mass spectrometry : Molecular ion peaks (e.g., m/z 320 [M⁺] for 4a , ).
Reaction Challenges and Side Products
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. Studies have shown that 7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride can inhibit specific cancer cell lines by targeting protein kinases involved in cell proliferation and survival .
- Anti-inflammatory Effects :
- Neurological Applications :
Biochemical Applications
- Enzyme Inhibition :
- Cell Signaling Modulation :
Material Science Applications
- Synthesis of Novel Materials :
- Catalysis :
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer | Demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. |
| Johnson et al., 2024 | Anti-inflammatory | Showed reduction in inflammatory markers in animal models of arthritis when treated with the compound. |
| Lee et al., 2022 | Neurological | Reported neuroprotective effects in models of Alzheimer's disease through modulation of amyloid-beta aggregation. |
Mechanism of Action
The mechanism of action of 7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Substitution at the 7-Position
The 7-position substituent significantly influences physicochemical and biological properties. Key analogs include:
Analysis :
Functional Group Modifications at the 3-Position
The 3-carboxylic acid group is critical for interactions with biological targets. Comparisons include:
Analysis :
- Solubility : The hydrochloride salt of the target compound enhances water solubility, whereas carboxamide derivatives () rely on hydrogen bonding for solubility .
- Bioactivity : Carboxylic acid groups are often involved in ionic interactions with targets (e.g., enzyme active sites), while carboxamides may engage in dipole-dipole or van der Waals interactions .
Biological Activity
7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry for its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Formula: CHClNO
CAS Number: 2044722-64-5
Molecular Weight: 276.68 g/mol
The synthesis of this compound typically involves a multi-step process starting from commercially available precursors such as 2-acetylpyridine and acetylpyrazine, followed by cyclization reactions to form the pyrazolo[1,5-a]pyrimidine scaffold .
Target Enzymes
The primary biological target identified for this compound is cyclin-dependent kinase 2 (CDK2). Inhibition of CDK2 disrupts the phosphorylation processes essential for cell cycle progression, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
Inhibition of CDK2 can lead to:
- Cell Cycle Arrest: Prevents cells from proliferating.
- Apoptosis Induction: Triggers programmed cell death in cancerous cells.
Anticancer Properties
Research indicates that compounds similar to 7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit B-Raf kinase, which is involved in the Raf-MEK-ERK signaling pathway critical for tumor growth in various cancers .
Table 1: Anticancer Activity Data
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| 7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine | CDK2 | <50 | MCF-7 |
| Related Derivative | B-Raf | 0.87 - 12.91 | MDA-MB-231 |
| Control (5-FU) | Various | 11.73 - 17.02 | MCF-7 |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been explored for anti-inflammatory effects. Research has demonstrated that related pyrazolo[1,5-a]pyrimidine derivatives can inhibit pro-inflammatory pathways involving NF-kB and AP-1 .
Table 2: Anti-inflammatory Activity Data
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrazolo[1,5-a]quinazoline Derivative | MAPKs (ERK2, JNK3) | <50 | Inhibition of inflammatory signaling |
| Indomethacin (Control) | COX Enzymes | 9.17 | COX inhibition |
Case Studies and Research Findings
Several studies have highlighted the biological potential of pyrazolo[1,5-a]pyrimidine derivatives:
- Cancer Cell Studies: A study reported the efficacy of related compounds in inhibiting cancer cell proliferation with IC50 values significantly lower than those of established chemotherapeutics like 5-Fluorouracil .
- Inflammation Models: In vivo models demonstrated that these compounds could reduce inflammation markers and improve outcomes in models of inflammatory diseases .
- Structure-Activity Relationship (SAR): Investigations into SAR have revealed that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can enhance biological activity, suggesting avenues for drug development .
Q & A
Q. Q1. What are the standard synthetic routes for preparing 7-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives, and how are intermediates characterized?
The synthesis typically involves condensation of pyridinyl-substituted enaminones with pyrazole precursors in polar aprotic solvents like pyridine or DMF. For example, refluxing 5a (1 mmol) with enaminone 16a-c (1 mmol) in pyridine yields intermediates, which are acidified and crystallized to obtain the final product . Characterization relies on multinuclear NMR (¹H, ¹³C), FT-IR (to confirm carbonyl and amine groups), and mass spectrometry (EI or ESI) to verify molecular ions. Elemental analysis (C, H, N) is critical for purity validation, with deviations ≤0.4% .
Q. Q2. How are spectral ambiguities resolved in confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives?
Key challenges include overlapping signals in ¹H NMR (e.g., aromatic protons at δ 7–9 ppm). Advanced strategies:
- 2D NMR (COSY, HSQC) to assign coupling patterns and correlate protons with carbons.
- Variable-temperature NMR to reduce signal broadening caused by tautomerism .
For example, in 7-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, the pyridinyl protons resolve into distinct doublets (J = 4.8 Hz) at δ 8.6–9.1 ppm .
Q. Q3. What safety protocols are essential for handling this compound?
The compound’s acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory hazards require:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis.
- Storage : 2–8°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. Q4. How can synthetic yields be optimized for 7-substituted pyrazolo[1,5-a]pyrimidine derivatives?
Critical factors:
- Solvent choice : Pyridine enhances nucleophilic substitution but may require neutralization with HCl post-reaction .
- Catalysis : K₂CO₃ or NaH in DMF accelerates enaminone cyclization .
- Temperature : Reflux (≥100°C) improves reaction rates but risks decomposition; controlled cooling during crystallization minimizes impurities .
Example: Substituting ethanol with DMF for recrystallization increased purity from 90% to 95% .
Q. Q5. How do structural modifications at position 7 impact biological activity?
- Pyridinyl substitution : Enhances binding to kinases (e.g., TYK2 inhibitors) by forming π-π interactions with hydrophobic pockets .
- Carboxylic acid vs. carboxamide : The free carboxylic acid group in 7-(pyridin-3-yl) derivatives improves solubility but reduces cell permeability. Conversion to carboxamide (e.g., compound 10 ) balances bioavailability and target engagement .
- Chlorine substituents : Introduce steric hindrance, altering selectivity (e.g., 7-chloro derivatives show 10-fold higher IC₅₀ against CDK2 vs. PTPN2) .
Q. Q6. What methodologies are used to resolve contradictions in structure-activity relationship (SAR) data?
Case study: Removal of the 3-carboxylic acid group in angiotensin II antagonists abolished oral activity despite retained in vitro potency. Resolution involved:
Q. Q7. How are in vivo anti-inflammatory properties evaluated for this compound class?
- In vitro assays : COX-1/COX-2 inhibition (IC₅₀ values) and TNF-α suppression in macrophages .
- In vivo models : Carrageenan-induced rat paw edema (dose range: 10–50 mg/kg, oral) with histopathology to assess tissue infiltration .
Compound 10 showed 90% yield and 238–239°C melting point, with 70% reduction in edema at 25 mg/kg .
Data Interpretation and Optimization
Q. Q8. How can computational tools aid in designing derivatives with improved pharmacokinetics?
- Docking studies : Use AutoDock Vina to predict binding modes to targets like TYK2 (PDB: 4GIH).
- ADMET prediction : SwissADME calculates logP (optimal: 2–3) and topological polar surface area (<140 Ų for oral bioavailability) .
Example: Methylation of the pyridinyl nitrogen in Eli Lilly’s WO2021162944 improved metabolic stability by reducing CYP3A4 oxidation .
Q. Q9. What analytical techniques confirm the absence of polymorphic impurities?
- PXRD : Compare experimental patterns with simulated spectra from single-crystal data (e.g., monoclinic P21/c, β = 95.924°) .
- DSC : Sharp melting endotherms (e.g., 275–280°C) indicate a single polymorph .
Biological and Mechanistic Insights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
